molecular formula C25H21ClN3P B1365264 [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride CAS No. 111198-09-5

[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride

Cat. No.: B1365264
CAS No.: 111198-09-5
M. Wt: 429.9 g/mol
InChI Key: YEEGDMCFIRPFRB-UHFFFAOYSA-M
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Description

[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride is a solid compound, typically appearing as white or pale yellow crystals. It exhibits high thermal stability and photostability. The molecular formula of this compound is C25H21ClN3P, and it has a molecular weight of 429.89 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to form stable coordination complexes with enzymes and receptors, utilizing its large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors . These interactions can modulate the activity of enzymes and receptors, affecting various biochemical pathways.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in gene expression and alterations in metabolic pathways . These effects can result in significant changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as a radical precursor via a single electron transfer (SET) mechanism, stabilizing cations formed by the loss of other leaving groups . This property allows it to modulate enzyme activity and influence gene expression. Additionally, the compound’s ability to form stable coordination complexes with enzymes and receptors contributes to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. It is important to carefully control the dosage to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to form stable coordination complexes with enzymes allows it to modulate metabolic pathways and affect the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and accumulate in specific cellular compartments. Its distribution within tissues can affect its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

The synthesis of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride generally involves a two-step reaction. Initially, triphenylphosphine reacts with benzyl chloride in the presence of benzotriazole and iodomethane to form [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium iodide. This intermediate is then treated with a chloride source to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include bases like sodium hydride or potassium tert-butoxide, and solvents such as dichloromethane or tetrahydrofuran. Major products formed from these reactions vary based on the specific reactants and conditions used.

Comparison with Similar Compounds

[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride is unique due to its combination of a benzotriazolyl group and a triphenylphosphonium moiety. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

benzotriazol-1-ylmethyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3P.ClH/c1-4-12-21(13-5-1)29(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-28-25-19-11-10-18-24(25)26-27-28;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEGDMCFIRPFRB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CN2C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111198-09-5
Record name [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
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